Cinnolin-8-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnolin-8-ylmethanamine is a chemical compound that belongs to the class of heterocyclic aromatic amines It is characterized by the presence of a cinnoline ring, which is a bicyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinnolin-8-ylmethanamine typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines. One common method is the cyclization of arenediazonium salts under acidic conditions, which leads to the formation of the cinnoline ring . Another approach involves the use of arylhydrazones as precursors, which undergo cyclization to form the desired compound . Additionally, metal-catalyzed C-C and C-N bond formation reactions have emerged as efficient tools for the synthesis of cinnoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of flow-chemistry approaches and metal-catalyzed reactions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnolin-8-ylmethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the cinnoline ring and the amine group.
Common Reagents and Conditions
Oxidation: Oxidation reactions of this compound can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cinnoline-8-carboxylic acid, while reduction can produce cinnolin-8-ylmethanol.
Wissenschaftliche Forschungsanwendungen
Cinnolin-8-ylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of cinnolin-8-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Cinnolin-8-ylmethanamine can be compared with other similar compounds, such as quinolin-8-ylmethanamine and isoquinolin-8-ylmethanamine. These compounds share structural similarities but differ in their chemical properties and biological activities. The presence of the cinnoline ring in this compound imparts unique characteristics, making it distinct from its analogs .
List of Similar Compounds
- Quinolin-8-ylmethanamine
- Isoquinolin-8-ylmethanamine
- Benzo[c]cinnoline
- Pyrrolo[1,2-b]cinnoline
Eigenschaften
Molekularformel |
C9H9N3 |
---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
cinnolin-8-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-8-3-1-2-7-4-5-11-12-9(7)8/h1-5H,6,10H2 |
InChI-Schlüssel |
LMABXCRKZXCFTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CN)N=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.